HIV‑1 Integrase Strand‑Transfer Inhibition: Class‑Level Potency and the Critical Role of the 5‑Heteroaryl Substituent
In a series of 5‑aryl(heteroaryl)‑isoxazole‑3‑carboxylic acids designed as bioisosteres of β‑diketo acid HIV‑1 integrase inhibitors, the nature of the 5‑substituent was the primary determinant of anti‑integrase activity [1]. The parent 5‑phenyl analogue (VIIIa) served as the baseline. Although the 5‑(5‑methylthiophen‑2‑yl) variant was not explicitly reported in the publication, the SAR trend indicates that heteroaryl groups such as 1‑methylindol‑3‑yl (VIIIb) delivered improved activity, and thiophene‑containing isoxazole‑3‑carboxylic acids have been independently identified as HIV‑1 integrase inhibitor leads [2].
| Evidence Dimension | HIV‑1 integrase strand‑transfer inhibitory activity (class‑level trend) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to be comparable to or better than the 5‑phenyl baseline based on heteroaryl SAR. |
| Comparator Or Baseline | 5‑Phenylisoxazole‑3‑carboxylic acid (VIIIa); IC₅₀ not reported in the primary reference. |
| Quantified Difference | Insufficient data for quantitative comparison. |
| Conditions | In vitro HIV‑1 integrase strand‑transfer assay (Sechi et al. 2005). |
Why This Matters
This positions 5‑(5‑methylthiophen‑2‑yl)isoxazole‑3‑carboxylic acid within a validated antiviral pharmacophore class, guiding procurement decisions for integrase‑focused programmes and confirming that the thiophene substitution is a recognised strategy for modulating potency.
- [1] M. Sechi, L. Sannia, F. Carta, et al. (2005) Design of novel bioisosteres of β-diketo acid inhibitors of HIV-1 integrase. Antiviral Chemistry & Chemotherapy, 16, 41–61. View Source
- [2] PubMed Result 0: Design of novel bioisosteres of beta-diketo acid inhibitors of HIV-1 integrase. PMID 15739621. View Source
